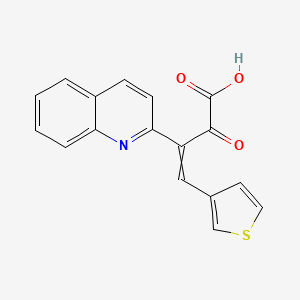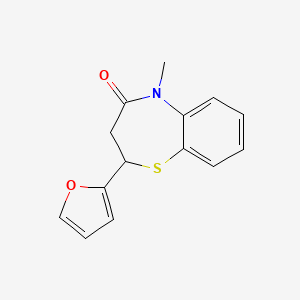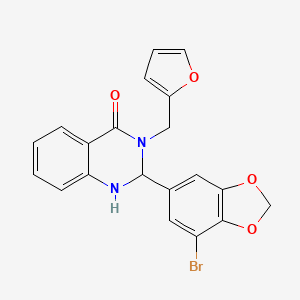
2-Oxo-3-quinolin-2-yl-4-thiophen-3-ylbut-3-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
WAY-616211 is a chemical compound known for its significant role in scientific research, particularly in the fields of chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of WAY-616211 involves multiple steps, including the use of specific reagents and reaction conditions. The detailed synthetic route and reaction conditions are typically proprietary information held by the manufacturers and researchers who develop the compound. general synthetic methods may involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions to achieve the desired chemical structure.
Industrial Production Methods
Industrial production of WAY-616211 would likely involve scaling up the laboratory synthesis methods to larger reactors and optimizing the process for higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
WAY-616211 can undergo various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in the reactions of WAY-616211 include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles and Electrophiles: Such as halides, amines, or alkylating agents.
Major Products Formed
The major products formed from the reactions of WAY-616211 depend on the specific reaction conditions and reagents used
Scientific Research Applications
WAY-616211 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis and chemical reactions.
Biology: Studied for its effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including its role in drug development and disease treatment.
Industry: Utilized in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of WAY-616211 involves its interaction with specific molecular targets and pathways. This can include binding to receptors, inhibiting or activating enzymes, and modulating signaling pathways. The exact mechanism of action may vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
WAY-616211 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
WAY-262611: Known for its role as a Wnt/β-catenin agonist and an inhibitor of dickkopf 1 (DKK1)
WAY-100635: A selective serotonin receptor antagonist used in research related to neuropsychiatric disorders.
The uniqueness of WAY-616211 lies in its specific chemical structure and the distinct properties it exhibits, making it valuable for various research and industrial applications.
If you have any further questions or need more details, feel free to ask!
Properties
Molecular Formula |
C17H11NO3S |
|---|---|
Molecular Weight |
309.3 g/mol |
IUPAC Name |
2-oxo-3-quinolin-2-yl-4-thiophen-3-ylbut-3-enoic acid |
InChI |
InChI=1S/C17H11NO3S/c19-16(17(20)21)13(9-11-7-8-22-10-11)15-6-5-12-3-1-2-4-14(12)18-15/h1-10H,(H,20,21) |
InChI Key |
XEIOVMVRJOZNBF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C(=CC3=CSC=C3)C(=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-(2,5-Dimethyl-1-phenylpyrrol-3-yl)-2-oxoethyl]-5-(trifluoromethyl)pyridin-2-one](/img/structure/B10805124.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-3-(1-methylindol-3-yl)-1-oxo-3,4-dihydroisoquinoline-4-carboxamide](/img/structure/B10805129.png)
![N-(2,4-Dimethoxy-phenyl)-2-(1,1-dioxo-1H-1lambda*6*-naphtho[1,8-cd]isothiazol-2-yl)-acetamide](/img/structure/B10805135.png)

![6-(3-methoxyphenyl)-3-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B10805146.png)
![3-pyridin-4-yl-6-thiophen-2-yl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B10805154.png)

![3-[(4-fluorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B10805160.png)
![6,6-dimethyl-9-(4-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B10805166.png)

![N-Cyclopentyl-4-oxo-6-{[4-(propan-2-YL)phenyl]sulfamoyl}-1,4-dihydroquinoline-3-carboxamide](/img/structure/B10805201.png)
![N-(2,3-Dimethylcyclohexyl)-6-[(2-fluorophenyl)sulfamoyl]-4-oxo-1,4-dihydroquinoline-3-carboxamide](/img/structure/B10805209.png)

